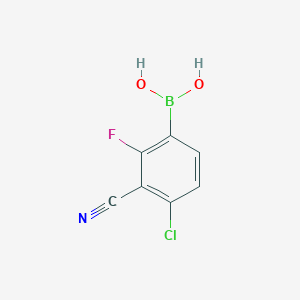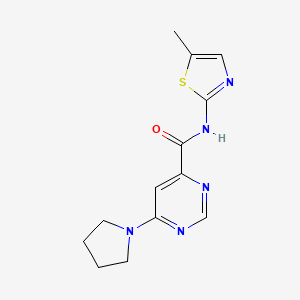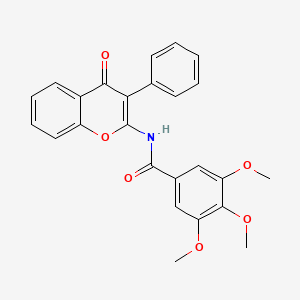![molecular formula C18H18ClN5O3S2 B2484631 N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223893-05-7](/img/structure/B2484631.png)
N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic molecules known for their complex structures and potentially significant biological activities. Research into similar compounds often focuses on their synthesis, structural analysis, and the evaluation of their properties for various applications.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multi-step reactions, starting from basic organic building blocks to achieve the desired structure. A study by Janardhan et al. (2014) on the synthesis of fused thiazolo[3,2-a]pyrimidinones illustrates a similar approach, utilizing doubly electrophilic building blocks for the formation of ring-annulated products (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Molecular Structure Analysis
The determination of molecular structure is critical for understanding the properties and potential applications of a compound. X-ray crystallography, NMR, and mass spectrometry are commonly used techniques. Galushchinskiy et al. (2017) described the crystal structures of related acetamides, providing insights into their molecular arrangements (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
The chemical behavior of compounds is influenced by their functional groups and molecular structure. Farouk et al. (2021) explored the reactivity of N-pyrimidinylacetamide derivatives, demonstrating a variety of reactions leading to the formation of new heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are fundamental for the practical use and handling of the compound. These properties are often determined experimentally during the synthesis and purification processes.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for both the application and further modification of the compound. The study by Inkaya et al. (2012) on N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide provides an example of detailed chemical property analysis, including spectroscopic characterization and DFT studies (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).
Scientific Research Applications
Heterocyclic Compound Synthesis
Research on the synthesis of novel heterocyclic compounds derived from similar structural frameworks indicates a broad interest in developing compounds with potential pharmacological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the exploration into anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds have shown significant inhibitory activity on cyclooxygenase enzymes, suggesting a pathway to novel drug development.
Antimicrobial and Antifungal Activities
The preparation of new series of compounds with thienopyrimidine and rhodanine derivatives has been investigated for antimicrobial activities. Some of these compounds demonstrated potent antibacterial and antifungal activities, highlighting the potential for the development of new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
PI3K/mTOR Inhibition for Cancer Therapy
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has provided insights into modifications that improve metabolic stability, essential for developing cancer therapies. Studies on various 6,5-heterocycles as alternatives to benzothiazole rings have shown promise in maintaining in vitro potency and in vivo efficacy while minimizing metabolic deacetylation, a crucial step in enhancing drug stability (Stec, Andrews, Booker, Caenepeel, et al., 2011).
In Vitro Cytotoxic Activity
The search for new anticancer agents has led to the synthesis of compounds with various aryloxy groups attached to the pyrimidine ring. These compounds were tested on 60 cancer cell lines, revealing potential pathways for cancer treatment development. One compound, in particular, showed appreciable cancer cell growth inhibition against eight cancer cell lines, indicating a promising lead for further research (Al-Sanea, Parambi, Shaker, Elsherif, et al., 2020).
Crystal Structure Analysis
The crystal structures of related compounds have been described, providing valuable information for the rational design of new molecules with desired properties. Understanding the structural basis of compound interactions can guide the synthesis of more effective and selective agents (Galushchinskiy, Slepukhin, & Obydennov, 2017).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S2/c1-27-13-3-2-11(8-12(13)19)21-14(25)9-24-10-20-16-15(17(24)26)29-18(22-16)23-4-6-28-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSOVEVVCZBXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484548.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484551.png)

![9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484553.png)
![[(2-Nitrophenyl)sulfonyl]acetonitrile](/img/structure/B2484554.png)



![N,N-bis(2-methoxyethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2484560.png)

![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)
![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)
